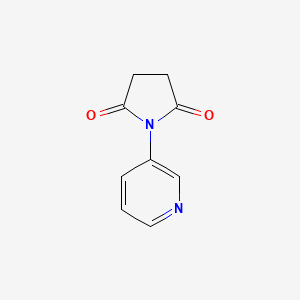

1-(Pyridin-3-yl)pyrrolidine-2,5-dione

Descripción

Significance of Pyridine (B92270) Scaffolds in Modern Medicinal Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of FDA-approved drugs. nih.govresearchgate.netrsc.orgrsc.org Its structural versatility and ability to engage in various biological interactions have led to its incorporation into more than 7000 drug molecules of medicinal importance. rsc.org The nitrogen atom in the pyridine ring enhances polarity and can act as a hydrogen bond acceptor, which often improves the solubility and bioavailability of drug candidates. researchgate.netnih.gov

Pyridine derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to interact with diverse biological targets. yufengchemicals.com This has led to the development of potent therapeutic agents across multiple disease areas. The scaffold is integral to drugs with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.netyufengchemicals.comsarchemlabs.com For instance, well-known pyridine-containing drugs include the HIV medication Atazanavir, the chronic myelogenous leukemia treatment Imatinib, and the tuberculosis antibiotic Isoniazid. nih.govrsc.orgsarchemlabs.com The pyridine nucleus is also found in naturally occurring compounds like vitamins (niacin and pyridoxine) and alkaloids, further highlighting its biological relevance. nih.govrsc.orgnih.gov The sustained interest in this scaffold ensures that a larger share of novel pyridine-based drug candidates is expected in the coming years. nih.govresearchgate.netrsc.orgrsc.org

Table 1: Examples of Pharmacological Activities of Pyridine Derivatives

| Therapeutic Area | Examples of Activity | Key Compounds Mentioned |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Ciprofloxacin, Clotrimazole, Atazanavir, Isoniazid rsc.orgyufengchemicals.comsarchemlabs.com |

| Oncology | Anticancer, Antitumor | Imatinib nih.govrsc.org |

| Inflammation & Pain | Anti-inflammatory, Analgesic | Diclofenac yufengchemicals.com |

| Cardiovascular | Hypertension, Angina, Dyslipidemia | Nifedipine, Niacin yufengchemicals.comsarchemlabs.com |

| Metabolic Disorders | Antidiabetic | Glipizide sarchemlabs.com |

Prominence of the Pyrrolidine-2,5-dione (Succinimide) Motif in Bioactive Compounds

The pyrrolidine-2,5-dione ring system, known as the succinimide (B58015) motif, is another privileged structure in medicinal chemistry. researchgate.net This five-membered heterocyclic ring, featuring two carbonyl groups, serves as a versatile scaffold for developing compounds with a wide spectrum of biological effects. nih.govuobasrah.edu.iq Succinimide derivatives are well-recognized for their diverse therapeutic applications, which have been extensively researched. researchgate.netnih.gov

Historically, the succinimide core is most famously associated with anticonvulsant activity, forming the basis for anti-epilepsy drugs. nih.govnih.gov However, its prominence extends far beyond the central nervous system. Researchers have successfully synthesized and isolated succinimide derivatives demonstrating significant antitumor, anti-inflammatory, antimicrobial, and analgesic properties. nih.govuobasrah.edu.iq Furthermore, these compounds have been developed as enzyme inhibitors and 5-HT receptor ligands. nih.gov The basic skeleton, consisting of a pyrrolidine-2,5-dione, can be readily modified at the nitrogen or carbon atoms to generate derivatives with tailored biological activities, making it a highly attractive starting point for drug discovery programs. nih.gov The ability of this scaffold to produce potent inhibitors of enzymes like aromatase and acetylcholinesterase further underscores its importance in designing targeted therapies. mdpi.comnih.gov

Table 2: Reported Biological Activities of Succinimide Derivatives

| Biological Activity | Description |

| Anticonvulsant | A primary and well-established therapeutic application for epilepsy. nih.govnih.gov |

| Antitumor | Derivatives have shown potent activity against various cancer cell lines. researchgate.netnih.govuobasrah.edu.iq |

| Anti-inflammatory | Compounds have been designed as multitarget anti-inflammatory agents, inhibiting enzymes like COX-2. nih.govebi.ac.uk |

| Antimicrobial | Exhibits activity against a range of bacterial and fungal pathogens. nih.govuobasrah.edu.iq |

| Enzyme Inhibition | Acts as inhibitors for various enzymes, including acetylcholinesterase, aromatase, and α-glucosidase. nih.govnih.govnih.govresearchgate.net |

| 5-HT Receptor Ligands | Some derivatives show affinity for serotonin (B10506) receptors, relevant for neurological disorders. nih.gov |

Conceptual Framework of Pyridine-Pyrrolidinedione Hybrids in Drug Discovery

The conceptual framework behind creating hybrid molecules like 1-(Pyridin-3-yl)pyrrolidine-2,5-dione is rooted in the strategy of molecular hybridization. researchgate.net This drug design approach involves covalently linking two or more distinct pharmacophores to create a single new chemical entity. The goal is to develop a hybrid compound that possesses the advantageous properties of both parent scaffolds, potentially leading to enhanced biological activity, improved selectivity, or a novel mechanism of action that addresses multiple targets. encyclopedia.pub

In the case of pyridine-pyrrolidinedione hybrids, the rationale is to combine the broad-spectrum therapeutic potential and favorable physicochemical properties of the pyridine ring with the diverse bioactivities of the succinimide motif. The pyridine moiety can improve water solubility and offers sites for hydrogen bonding, which can enhance interaction with biological targets. researchgate.netnih.gov Simultaneously, the succinimide core provides a rigid scaffold known to interact with a variety of enzymes and receptors. nih.govnih.gov

This conceptual strategy has been successfully applied in practice. For example, a library of pyrido-pyrrolidine hybrid compounds was designed and screened for antidiabetic properties, resulting in the discovery of potent α-glucosidase inhibitors. nih.gov The design was based on identifying key fragments from known inhibitors and "stitching" them together to create the novel hybrid motif. nih.gov This approach leverages the established biological relevance of each component to rationally design new molecules with a higher probability of therapeutic success, making compounds like this compound subjects of significant interest in the ongoing search for novel therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-3-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYONIULDAJSXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 3 Yl Pyrrolidine 2,5 Dione and Its Analogues

General Strategies for Pyrrolidine-2,5-dione Ring Construction

The construction of the five-membered succinimide (B58015) ring is typically achieved through efficient cyclization strategies starting from acyclic precursors. ijcps.org These methods are often high-yielding and can be adapted to a wide range of substrates.

The most direct and widely used method for constructing the pyrrolidine-2,5-dione ring involves the condensation of a primary amine with succinic acid or its anhydride. tandfonline.comresearchgate.net This process generally occurs in two stages: first, the acylation of the amine by succinic anhydride to form an intermediate N-substituted succinamic acid, followed by a cyclodehydration step to yield the target imide. mdpi.comresearchgate.netbeilstein-archives.org

Several reagents and conditions can be employed for the cyclodehydration of the succinamic acid intermediate:

Thermal Dehydration: Simple heating of the intermediate amic acid, often at temperatures around 120-180 °C, can effect ring closure. nih.govbeilstein-archives.org

Chemical Dehydration: Reagents like acetic anhydride, often with sodium acetate, are commonly used to facilitate cyclization under milder conditions than thermal methods. ijcps.org Other dehydrating agents include acetyl chloride, thionyl chloride, and cyanuric chloride. tandfonline.comresearchgate.netsemanticscholar.org

Catalytic Methods: Lewis acids such as TaCl₅-silica gel have been used to catalyze the reaction, particularly under microwave irradiation. organic-chemistry.org

Green Chemistry Approaches: Environmentally benign methods have been developed, such as reacting succinic acid directly with primary amines in hot water (100 °C) without any catalyst, which has been shown to successfully produce N-aryl succinimides. tandfonline.comresearchgate.nettandfonline.com

The general scheme for this two-step process is illustrated below:

Scheme 1: General synthesis of N-substituted succinimides from succinic anhydride and a primary amine.

A solid-phase strategy has also been described, using a silica-bound benzoyl chloride as a recyclable dehydrating agent to convert N-arylsuccinamic acids into the corresponding succinimides. researchgate.nettandfonline.com

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolidine (B122466) derivatives in a single step, enhancing atom and step economy. researchgate.netnih.gov While less common for the direct synthesis of simple N-aryl succinimides, MCRs are instrumental in creating more complex or substituted pyrrolidine-2,5-dione structures. For instance, a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from an aldehyde and an amino acid can react with a dipolarophile like maleimide to construct highly substituted pyrrolidine rings. tandfonline.com These methods are particularly valuable for generating structural diversity and exploring new chemical space. researchgate.net

Derivatization and Functionalization of Pyrrolidine-2,5-dione Cores

The succinimide scaffold can be derivatized at the nitrogen atom or the carbon atoms at positions 3 and 4, allowing for extensive structural modifications. researchgate.net

N-substitution is the most common derivatization and is inherent to the synthesis of compounds like 1-(pyridin-3-yl)pyrrolidine-2,5-dione, as described in section 2.1.1. However, an existing succinimide can also be N-functionalized. For example, alkylating groups can be attached to the imide nitrogen using various reagents. nih.gov While Mannich reactions typically involve the aminoalkylation of an acidic proton adjacent to a carbonyl group, N-substitution of succinimides is more commonly achieved via direct alkylation or arylation methods.

Another approach involves the Mitsunobu reaction, which allows for the N-alkylation of succinimide under mild conditions using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.

Functionalization of the carbon backbone of the succinimide ring typically involves reactions at the α-positions to the carbonyl groups (C3 and C4). These positions have acidic protons and can be deprotonated to form an enolate, which can then react with various electrophiles.

A key strategy for C-substitution is the Michael addition reaction. N-substituted maleimides, which are α,β-unsaturated diones, are excellent Michael acceptors. They can react with a wide range of nucleophiles to introduce substituents at the C3 position, leading to 3-substituted pyrrolidine-2,5-diones. nih.govresearchgate.net This approach has been used to synthesize a series of 3-heteryl substituted pyrrolidine-2,5-diones. nih.gov

The synthesis of 3,4-disubstituted pyrrolidine-2,5-diones can be achieved through various methods, including rearrangements of other heterocyclic systems or cycloaddition reactions. mdpi.com

Synthetic Routes for Incorporating Pyridine (B92270) Moieties into Pyrrolidine-2,5-dione Structures

The synthesis of this compound and its analogues is most commonly achieved by applying the general ring-closing strategies to pyridine-containing amines.

One of the most straightforward methods is the reaction of a corresponding aminopyridine with succinic acid or succinic anhydride. researchgate.netnih.gov For example, the synthesis of this compound has been successfully accomplished by reacting 3-aminopyridine (B143674) with succinic acid in hot water, providing a green and catalyst-free pathway. tandfonline.com Similarly, reacting N-substituted 2-aminopyridines with succinic anhydride in an aqueous medium is also an effective green method. semanticscholar.orgresearchgate.net

The table below summarizes findings from a study on the synthesis of N-substituted succinimides in hot water, including a pyridinyl derivative.

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 1-Phenylpyrrolidine-2,5-dione | 1 | 65 |

| 2 | 4-Methylaniline | 1-(p-Tolyl)pyrrolidine-2,5-dione | 1.5 | 70 |

| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | 1.5 | 78 |

| 4 | 3-Aminopyridine | This compound | 2 | 75 |

Data adapted from Bozdoğan et al. (2017). tandfonline.com

An alternative synthetic route to the title compound involves a nucleophilic substitution reaction. 1-(3-Pyridyl)pyrrolidine-2,5-dione has been synthesized by reacting pyrrolidine-2,5-dione (succinimide) with 3-chloropyridine in ethanol in the presence of potassium hydroxide (KOH) and a phase-transfer catalyst, tetrabutylammonium bromide. nih.gov This method involves the deprotonation of succinimide to form a nucleophile that subsequently displaces the chloride on the pyridine ring.

Scheme 2: Synthesis of this compound via nucleophilic substitution. nih.gov

These diverse synthetic methodologies provide robust and adaptable routes for the preparation of this compound and its analogues, enabling further exploration of their chemical and biological properties.

Strategies for Direct Pyridin-3-yl Linkage

The direct attachment of a pyridin-3-yl group to the nitrogen atom of a pyrrolidine-2,5-dione ring can be achieved through several synthetic routes. These methods typically involve the reaction of a pyridine-containing nucleophile with a succinic acid derivative or the reaction of a succinimide with an electrophilic pyridine.

One documented method for the synthesis of this compound involves the N-arylation of pyrrolidine-2,5-dione (succinimide) with a halogenated pyridine. Specifically, the reaction of pyrrolidine-2,5-dione with 3-chloropyridine in the presence of a base and a phase-transfer catalyst has been reported to yield the target compound. nih.gov

Reaction Scheme 1: Synthesis via N-arylation of Succinimide

TBAB: Tetrabutylammonium bromide

This approach resulted in a 43% yield of colorless block crystals of this compound after purification. nih.gov

A more general and widely used approach for the synthesis of N-aryl succinimides is the condensation of succinic anhydride with an appropriate arylamine. tandfonline.comijcps.org This method can be adapted for the synthesis of this compound by using 3-aminopyridine as the starting amine. The reaction typically proceeds in two stages: the initial formation of a succinamic acid intermediate, followed by cyclization via dehydration to form the imide ring. ijcps.org

Various conditions can be employed for this transformation. A green chemistry approach involves heating succinic acid and a primary amine in water at 100 °C, which has been shown to be effective for a range of N-substituted succinimides. tandfonline.comtandfonline.comfigshare.com While this specific reaction with 3-aminopyridine is not detailed in the provided sources, the general applicability of the method suggests its potential.

Another variation involves the use of acetic acid as a solvent and a dehydrating agent like zinc powder. ijcps.org This one-pot method has been successful for the synthesis of various 1-(substituted-phenyl)pyrrolidine-2,5-diones and could likely be applied to the synthesis of the pyridinyl analogue. ijcps.org

Table 1: Overview of Direct Pyridin-3-yl Linkage Strategies

| Starting Materials | Reagents and Conditions | Product | Reported Yield |

|---|---|---|---|

| Pyrrolidine-2,5-dione, 3-Chloropyridine | KOH, Tetrabutylammonium bromide, Ethanol, 323 K, 4 h | This compound | 43% nih.gov |

| Succinic anhydride, 3-Aminopyridine | Acetic acid, Zinc powder, 55°C, 1.5 h (proposed) | This compound | High (inferred) ijcps.org |

Synthesis of Pyridine-Pyrrolidinedione Hybrid Scaffolds

The construction of hybrid scaffolds that incorporate both a pyridine and a pyrrolidine-2,5-dione moiety is of interest in medicinal chemistry. The synthesis of this compound itself is an example of the creation of such a hybrid scaffold where the two rings are directly linked via a nitrogen-carbon bond.

The methodologies described in the previous section represent the primary strategies for assembling this particular hybrid structure. The choice of synthetic route can be influenced by the availability and reactivity of the starting materials.

For more complex pyridine-pyrrolidinedione hybrids, where the two ring systems may be separated by a linker or fused in a more intricate manner, multi-step synthetic sequences would be necessary. For instance, the synthesis of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives often involves a multi-step process. researchgate.net While not a pyridine hybrid, the strategies employed in such syntheses, including N-alkylation of a pre-formed pyrrolidinedione, could be adapted for the elaboration of pyridine-containing analogues. researchgate.net

The synthesis of pyrrolidine rings can also be achieved through the ring contraction of pyridines. nih.govresearchgate.net A photo-promoted reaction of pyridines with silylborane has been shown to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net While this method does not directly yield a pyrrolidine-2,5-dione, subsequent oxidation and functionalization of the resulting pyrrolidine could potentially lead to the desired dione (B5365651) functionality, offering an alternative approach to pyridine-pyrrolidine hybrid scaffolds.

Furthermore, transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, are powerful tools for constructing complex heterocyclic systems and have been utilized in the synthesis of pyrrolidine-fused pyridine derivatives. researchgate.net These advanced methods could be conceptually applied to the design of novel pyridine-pyrrolidinedione hybrid scaffolds with diverse substitution patterns and ring fusions.

Pharmacological Activities and Molecular Mechanisms of 1 Pyridin 3 Yl Pyrrolidine 2,5 Dione Derivatives

Neurotransmitter System Modulation

Derivatives of the 1-(Pyridin-3-yl)pyrrolidine-2,5-dione scaffold have been identified as potent modulators of several neurotransmitter systems, primarily through their interaction with serotonin (B10506) and dopamine (B1211576) receptors and transporters. This section explores the specific binding affinities that characterize these interactions.

Ligand Binding Affinities to Key Receptors and Transporters

Research has focused on quantifying the binding strength of these derivatives to understand their potential pharmacological effects. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating a stronger binding affinity.

A significant number of pyrrolidine-2,5-dione derivatives exhibit high to moderate affinity for the serotonin 5-HT₁ₐ receptor, a key target in the treatment of depression and anxiety. A series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed particularly high affinity, which was influenced by the substitution pattern on the phenylpiperazine moiety. nih.gov For example, compound 4d from this series displayed an exceptionally high affinity with a Kᵢ value of 0.4 nM. nih.gov Another derivative, compound 4c , also showed a strong affinity for the 5-HT₁ₐ receptor with a Kᵢ of 1.3 nM. nih.gov

In a different series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, compound 4f emerged as a promising candidate with a Kᵢ value of 10.0 nM for the 5-HT₁ₐ receptor. uj.edu.pl Furthermore, studies on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives also revealed significant 5-HT₁ₐ receptor affinity; for instance, compound 11 showed a Kᵢ of 128.0 nM. researchgate.net

Table 1: Binding Affinities of Pyrrolidine-2,5-dione Derivatives at the 5-HT₁ₐ Receptor

| Compound | Structure Description | Kᵢ (nM) |

|---|---|---|

| 4d | 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 0.4 nih.gov |

| 4c | 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 1.3 nih.gov |

| 4f | 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | 10.0 uj.edu.pl |

| 11 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 128.0 researchgate.net |

The serotonin transporter (SERT) is a primary target for many antidepressant medications. Several pyrrolidine-2,5-dione derivatives have demonstrated potent inhibitory activity at SERT. All tested compounds in the 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione series showed good affinity for SERT. researchgate.net Compound 11 from this series was a particularly potent inhibitor with a Kᵢ of 9.2 nM. researchgate.net Compound 4 from the same series also showed a high affinity with a Kᵢ of 47.0 nM. researchgate.net

Similarly, the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative 4f exhibited very high affinity for SERT, with a Kᵢ value of 2.8 nM. uj.edu.pl The 4-butyl-arylpiperazine derivative 4c also displayed significant SERT inhibition with a Kᵢ of 64 nM. nih.gov

Table 2: Inhibitory Affinities of Pyrrolidine-2,5-dione Derivatives at SERT

| Compound | Structure Description | Kᵢ (nM) |

|---|---|---|

| 4f | 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | 2.8 uj.edu.pl |

| 11 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 9.2 researchgate.net |

| 4 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 47.0 researchgate.net |

| 4c | 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 64 nih.gov |

Interactions with the dopaminergic system, specifically the D₂ receptor and the dopamine transporter (DAT), are crucial for the pharmacological profile of many centrally acting agents. Certain pyrrolidine-2,5-dione derivatives have been shown to possess affinity for these targets. Compound 11 of the 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl series displayed a high affinity for the D₂ receptor (Kᵢ = 51.0 nM) and moderate affinity for DAT (Kᵢ = 288.0 nM). researchgate.net Another compound from this series, compound 8 , which has an OCH₃ substituent, showed the highest affinity for the D₂ receptor with a Kᵢ of 13.0 nM. semanticscholar.org

The 4-butyl-arylpiperazine derivative 4c showed moderate affinity for the D₂ receptor with a Kᵢ value of 182 nM. nih.gov

Table 3: Binding Affinities of Pyrrolidine-2,5-dione Derivatives at Dopaminergic Targets

| Compound | Target | Kᵢ (nM) |

|---|---|---|

| 8 | D₂ Receptor | 13.0 semanticscholar.org |

| 11 | D₂ Receptor | 51.0 researchgate.net |

| 4c | D₂ Receptor | 182 nih.gov |

| 11 | DAT | 288.0 researchgate.net |

| 4 | DAT | 43% inhibition at 1 µM researchgate.net |

The noradrenaline transporter (NET) is another important target for antidepressant drugs. Research into pyrrolidine-2,5-dione derivatives has revealed compounds with affinity for NET. Within the series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones, compound 4 exhibited the most desirable binding profile for a triple reuptake inhibitor, with a notable affinity for NET (Kᵢ = 167.0 nM). researchgate.net

Table 4: Inhibitory Affinities of Pyrrolidine-2,5-dione Derivatives at NET

| Compound | Structure Description | Kᵢ (nM) |

|---|

| 4 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | 167.0 researchgate.net |

Table 5: Mentioned Compounds

| Compound Name | Chemical Name / Description |

|---|---|

| 4c | 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative |

| 4d | 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative |

| 4f | 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile |

| 4 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative |

| 8 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative with an OCH₃ substituent |

| 11 | 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative |

Proposed Mechanisms of Action on Neurotransmitter Systems

The anticonvulsant and neurological activities of this compound derivatives are believed to be mediated through their interaction with key components of neurotransmitter systems. A significant body of research points towards the modulation of neuronal voltage-sensitive ion channels as a primary mechanism. nih.govnih.gov Specifically, in vitro ligand binding studies have suggested that these compounds influence the activity of voltage-sensitive sodium channels (VSSC) and L-type calcium channels. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies in Neurotransmitter Modulation

Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for the activity of this compound derivatives on neurotransmitter systems. These studies reveal that modifications at two primary locations—the pyridine (B92270) ring and position 3 of the pyrrolidine-2,5-dione core—significantly impact pharmacological activity. nih.gov

The substitution pattern on the pyridine ring is a critical determinant of potency. Research on 1-(pyridinyl)-succinimides has shown that the position of a methyl group on the pyridine moiety influences anti-seizure protection. nih.gov The most potent compounds in certain test series were those with a methyl substituent at the 4- or 6-position of the pyridine ring. nih.gov

The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring is also crucial. nih.govresearchgate.net

Alkylation and Cyclization: The introduction of 3,3-dialkyl groups or a spiro-fused methylcyclohexane (B89554) moiety at this position has been shown to produce highly active compounds. nih.govresearchgate.net

Flexibility: In contrast, derivatives with a more flexible cyclohexane (B81311) ring directly attached at the 3-position (3-cyclohexylsuccinimides) were found to be less active. nih.govresearchgate.net

Unsubstituted Core: Derivatives that are unsubstituted at the 3-position of the pyrrolidine-2,5-dione ring were found to be devoid of activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, highlighting the necessity of substitution at this site for anticonvulsant effects. nih.govresearchgate.net

These SAR findings suggest that the size, conformation, and lipophilicity of the substituents on the pyrrolidine-2,5-dione core, along with the electronic properties of the substituted pyridine ring, are key factors in optimizing the interaction with molecular targets like voltage-gated ion channels.

Preclinical Pharmacological Efficacy in Relevant Animal Models

The therapeutic potential of this compound derivatives has been evaluated in various established preclinical animal models of neurological disorders, primarily epilepsy. nih.govmdpi.com These models are designed to assess a compound's ability to prevent or suppress seizures induced by different methods, thereby predicting its potential clinical utility against specific seizure types. nih.govnih.gov

The most commonly used screening models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6-Hz) psychomotor seizure model. nih.govnih.gov

Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. Several pyrrolidine-2,5-dione derivatives have demonstrated significant protection in this test, indicating their ability to prevent seizure spread. mdpi.commdpi.com For instance, compound 30 (a hybrid pyrrolidine-2,5-dione) was effective in the MES test with a median effective dose (ED₅₀) of 45.6 mg/kg. mdpi.comsemanticscholar.org Another derivative, 33 , also showed potent activity with an ED₅₀ of 27.4 mg/kg in the MES model. mdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds effective against generalized absence (non-convulsive) seizures. nih.gov The derivative 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione was particularly active, showing protection at a dose of 30 mg/kg. nih.gov

6-Hertz (6-Hz) Seizure Model: This model is used to identify agents that may be effective against pharmacoresistant partial seizures. nih.gov Derivatives have shown promise in this model, with compound 3q being active at 32 mA (ED₅₀ = 38.15 mg/kg) and compound 30 also showing efficacy (ED₅₀ = 39.5 mg/kg). mdpi.comsemanticscholar.orgnih.gov

The broad spectrum of activity observed for some derivatives across these different models suggests they may be effective against multiple seizure types, a highly desirable trait for new antiepileptic drugs. nih.govmdpi.com

Anticonvulsant Activities

Mechanisms of Action (e.g., Modulation of Voltage-Sensitive Ion Channels, GABA Transporters)

The anticonvulsant effect of this compound derivatives is primarily attributed to their modulation of neuronal voltage-sensitive ion channels. nih.gov In vitro studies have consistently identified voltage-sensitive sodium channels (VSSCs) and L-type calcium channels as the most plausible molecular targets. nih.govnih.gov By inhibiting these channels, the compounds can suppress the sustained repetitive firing of neurons and reduce the propagation of seizure activity. mdpi.com

For example, the anticonvulsant action of a lead compound, 33 , is suggested to rely on its interaction with the neuronal voltage-sensitive sodium channel (site 2). mdpi.com Similarly, another potent derivative, 30 , is believed to exert its effects through the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. mdpi.comsemanticscholar.org Some compounds exhibit a balanced inhibitory profile against both sodium and calcium channels, which may contribute to a broader spectrum of anticonvulsant activity. nih.gov

Beyond ion channel modulation, other potential mechanisms have been explored. The structural similarity of the pyrrolidine-2,5-dione core to the neurotransmitter GABA has led to investigations into the GABAergic system. While direct interaction with GABA-A receptors was not observed for some derivatives, the potential modulation of GABA transporters (GAT) remains an area of interest, as this is a known mechanism for other antiepileptic drugs. nih.govmdpi.commdpi.com

Structure-Activity Relationship Studies for Anticonvulsant Effect

The relationship between the chemical structure of pyrrolidine-2,5-dione derivatives and their anticonvulsant efficacy has been extensively studied, confirming that the pyrrolidine-2,5-dione core is a crucial pharmacophore. nih.govresearchgate.net

Key SAR findings include:

Substitution at Position 3: The anticonvulsant activity is highly dependent on the substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov Derivatives lacking substitution at this position are generally inactive. nih.govresearchgate.net The introduction of bulky groups, such as 3,3-dialkyl or spiro-cycloalkyl moieties, often confers potent activity in the MES test. nih.govresearchgate.net

N-1 Substitution (Pyridine Ring): The nature and substitution pattern of the N-1 substituent are critical. For 1-pyridinyl derivatives, the anti-seizure protection is influenced by the position of methyl groups on the pyridine ring, with substitutions at the 4- or 6-positions being most favorable in some series. nih.gov

Hybrid Structures: A successful strategy has been the creation of hybrid molecules that combine the pyrrolidine-2,5-dione scaffold with structural fragments of other known antiepileptic drugs like ethosuximide, levetiracetam, or lacosamide. nih.govmdpi.comnih.gov This approach has yielded compounds with a broad spectrum of activity.

Preclinical Anticonvulsant Efficacy in Seizure Models

Derivatives of this compound have demonstrated significant anticonvulsant efficacy in a range of preclinical seizure models. The performance of these compounds is often benchmarked against standard antiepileptic drugs.

The table below summarizes the preclinical efficacy of selected pyrrolidine-2,5-dione derivatives in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models.

Many of these derivatives have demonstrated a wider spectrum of protection and more potent efficacy compared to first-generation antiepileptic drugs. nih.gov For example, compound 3q was noted for its broad activity across all three major screening models, suggesting potential utility in treating complex seizure disorders. nih.gov The efficacy of these compounds in the 6-Hz model is particularly noteworthy, as this test is designed to identify drugs effective against therapy-resistant forms of epilepsy. mdpi.comresearchgate.net

Table of Mentioned Compounds

Antimicrobial Properties

The emergence of microbial resistance to existing drugs has necessitated the search for novel antimicrobial agents. Derivatives of the pyrrolidine-2,5-dione scaffold, particularly those incorporating a pyridine moiety, have been a subject of interest in this field. Research has explored their efficacy against a range of bacterial and fungal pathogens.

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, two Mannich bases synthesized from succinimide (B58015) and aminopyridine, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, exhibited moderate antimicrobial activity against several bacterial strains, including Escherichia coli, Salmonella typhi, and Bacillus subtilis nih.gov.

Studies on other related pyrrolidine-2,5-dione derivatives further underscore the antibacterial potential of this chemical class. Compounds where the pyrrolidine-2,5-dione ring is fused to a dibenzobarrelene backbone have shown moderate activity against selected bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL researchgate.netnih.gov. Similarly, certain thiazole-based pyrrolidine (B122466) derivatives have been found to selectively inhibit Gram-positive bacteria biointerfaceresearch.com. The antibacterial spectrum of these compounds can also extend to Gram-negative bacteria, as shown by other synthesized derivatives researchgate.net.

Table 1: Antibacterial Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5 (N-arylsuccinimid derivative) | Various Bacteria | 32–128 | researchgate.netnih.gov |

| Compound 8 (Azo derivative) | Various Bacteria | 16–256 | researchgate.netnih.gov |

| Precursor 3 | Various Bacteria | 64–128 | researchgate.netnih.gov |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis | Moderate Activity (MIC not specified) | nih.gov |

| 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis | Moderate Activity (MIC not specified) | nih.gov |

The antimicrobial profile of these derivatives extends to antifungal activity. The same Mannich bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, displayed moderate efficacy against fungal agents such as Aspergillus oryzae and Aspergillus fumigates nih.gov.

Investigations into other pyrrolidine-2,5-dione structures have also reported antifungal properties. For example, derivatives fused to a dibenzobarrelene backbone showed low to moderate activity against various yeasts, with MIC values typically ranging from 64 to 256 µg/mL researchgate.netnih.gov. The broader family of pyridine derivatives has also been shown to possess activity against fungal pathogens like Candida albicans nih.govbohrium.com.

Table 2: Antifungal Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5 (N-arylsuccinimid derivative) | Various Yeasts | 64–128 | researchgate.netnih.gov |

| Compound 8 (Azo derivative) | Various Yeasts | 64–256 | researchgate.netnih.gov |

| Precursor 3 | Various Yeasts | 128 | researchgate.netnih.gov |

| 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | A. oryzae, A. fumigates | Moderate Activity (MIC not specified) | nih.gov |

| 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | A. oryzae, A. fumigates | Moderate Activity (MIC not specified) | nih.gov |

The antimicrobial efficacy of pyrrolidine-2,5-dione derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) analyses have revealed that the nature of the substituent at position 3 of the pyrrolidine-2,5-dione ring plays a crucial role in determining biological activity nih.gov.

For related pyridinium (B92312) salts, it has been observed that increasing the length of the side chain on the pyridinium nitrogen enhances antimicrobial activity mdpi.com. In a study of pyrrolidine-2,5-diones fused to a dibenzobarrelene backbone, the introduction of an azo functional group (N=N) was suggested to be a key pharmacophore, potentially responsible for the observed biological activity researchgate.netnih.gov. These findings indicate that targeted modifications to both the pyrrolidine-2,5-dione core and the substituents on the pyridine ring can be a viable strategy for optimizing the antimicrobial potency of these compounds.

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation, but studies on related structures provide valuable insights. For pyridinium salts, it is proposed that their primary mode of action involves disruption of the microbial cell membrane, with their surface-active properties playing a key role in this process mdpi.com. A different mechanism, possibly involving the inhibition of respiratory enzyme systems, has been postulated for their antifungal effects mdpi.com.

Furthermore, drawing parallels from structurally related antibacterial agents like oxazolidinones (e.g., linezolid), another potential mechanism could be the inhibition of bacterial protein synthesis. Linezolid functions by binding to the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex essential for protein translation nih.gov. It is plausible that certain pyrrolidine-2,5-dione derivatives could share a similar mechanism of action.

Anti-inflammatory and Antinociceptive Properties

Beyond their antimicrobial effects, derivatives of pyrrolidine-2,5-dione have been evaluated for their potential as anti-inflammatory and pain-relieving (antinociceptive) agents.

A primary mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Research has shown that derivatives containing a pyrrolo-pyridine dione (B5365651) core, which is structurally related to this compound, are potent inhibitors of both COX-1 and COX-2 enzymes nih.gov. The inhibitory potency (IC50) of these compounds was found to be comparable to that of the established anti-inflammatory drug, meloxicam (B1676189) nih.gov.

Molecular docking studies have supported these findings, indicating that these derivatives can bind effectively within the active sites of COX enzymes nih.gov. Other studies on different pyrrolidine-2,5-dione derivatives have also confirmed their ability to inhibit COX-2 and 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory pathways latamjpharm.org. The inhibition of these key enzymes represents a significant mechanism for the anti-inflammatory effects of this class of compounds mdpi.com.

In addition to anti-inflammatory actions, related 3-substituted pyrrolidine-2,5-dione derivatives have demonstrated antinociceptive activity in various pain models mdpi.comnih.govresearchgate.netnih.gov. The mechanism for this pain-relieving effect has been linked to the modulation of targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a key player in pain signaling pathways mdpi.com.

Table 3: COX-1 and COX-2 Inhibitory Activity of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | 1.12 | 0.14 | nih.gov |

| Compound B | 1.34 | 0.21 | nih.gov |

| Compound C | 1.75 | 0.29 | nih.gov |

| Compound D | 1.28 | 0.18 | nih.gov |

| Compound E | 1.09 | 0.11 | nih.gov |

| Meloxicam (Reference) | 1.51 | 0.15 | nih.gov |

Structure-Activity Relationship Studies for Anti-inflammatory and Antinociceptive Effects

The structure-activity relationship (SAR) of this compound derivatives has been a subject of investigation to optimize their anti-inflammatory and antinociceptive properties. Studies have shown that modifications at various positions of the pyrrolidine-2,5-dione scaffold significantly influence biological activity.

For anti-inflammatory action, particularly cyclooxygenase (COX) inhibition, the nature of the substituent on the pyrrolidine ring is critical. A series of N-substituted pyrrolidine-2,5-dione derivatives bearing cycloalkyl, alkyl, and aryl carbonyl moieties were synthesized and evaluated. nih.gov Among these, compounds with an aryl carbonyl group demonstrated potent inhibition, particularly against the COX-2 isoform. nih.gov For instance, compound 13e, a specific N-substituted derivative, emerged as a highly potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. nih.gov Docking simulations supported these findings, indicating that selective COX-2 inhibitors form significant interactions with amino acid residues within the secondary pocket of the COX-2 enzyme. nih.gov

In the context of antinociceptive activity, research on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the N-1 position of the pyrrolidine-2,5-dione ring plays a crucial role. mdpi.comnih.gov For example, the presence of a 3-morpholinopropyl group at this position led to a compound with a more favorable anticonvulsant and antinociceptive profile compared to other derivatives. nih.gov Further studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also highlighted the importance of the N-1 substituent for analgesic effects. A lead compound from this series demonstrated a broad spectrum of activity, attenuating both neurogenic and inflammatory pain. mdpi.com The SAR analysis suggests that the type of phenylpiperazine attached to an acetamide (B32628) fragment, as well as the substituent at the 3-position of the pyrrolidine-2,5-dione ring, influences the activity profile. nih.gov

Preclinical Efficacy in Pain and Inflammation Models

The preclinical efficacy of this compound derivatives has been validated in various animal models of inflammation and pain. These studies provide crucial insights into the therapeutic potential of this class of compounds.

In models of inflammation, N-substituted pyrrolidine-2,5-dione derivatives have demonstrated significant activity. The in vivo anti-inflammatory potential of promising compounds was assessed using the carrageenan-induced paw edema test in rodents. nih.govebi.ac.uk Compounds that showed potent in vitro COX-2 inhibition also exhibited significant edema reduction in this in vivo model. nih.gov The mechanism of action was further explored by investigating the involvement of mediators such as histamine, bradykinin, prostaglandin, and leukotrienes. nih.govebi.ac.uk

For evaluating antinociceptive and antiallodynic effects, several pain models have been employed. The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is commonly used. mdpi.commdpi.com Several 3-substituted pyrrolidine-2,5-dione derivatives have shown significant efficacy in this model. For example, compounds 3, 6, and 9 (derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione) demonstrated a significant antinociceptive effect in the formalin-induced tonic pain model. mdpi.comresearchgate.net Specifically, compounds 6 and 9 were effective in both phases of the test, while compound 3 was active in the second (inflammatory) phase. mdpi.com Another derivative, compound 33 from the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series, significantly reduced the pain response in both phases of the formalin test at a dose of 45 mg/kg. mdpi.com

The efficacy of these derivatives has also been tested in models of neuropathic pain. In the oxaliplatin-induced peripheral neuropathy model, several compounds revealed potent antiallodynic properties. mdpi.commdpi.comresearchgate.net Compound 33 effectively alleviated allodynia at doses of 30 and 45 mg/kg in this model. mdpi.com Furthermore, in a streptozotocin-induced model of painful diabetic neuropathy, one derivative attenuated tactile allodynia. mdpi.comresearchgate.net These findings underscore the potential of pyrrolidine-2,5-dione derivatives in managing different pain states, including tonic, inflammatory, and neuropathic pain.

| Compound Series | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | Carrageenan-induced paw edema | Significant reduction in edema | nih.govebi.ac.uk |

| 3-(3-Methylthiophen-2-yl) derivatives | Formalin test (tonic pain) | Significant antinociceptive effects | mdpi.comresearchgate.net |

| 3-(3-Methylthiophen-2-yl) derivatives | Oxaliplatin-induced neuropathy | Antiallodynic properties | mdpi.comresearchgate.net |

| 3-(3-Methylthiophen-2-yl) derivatives | Streptozotocin-induced diabetic neuropathy | Attenuation of tactile allodynia | mdpi.comresearchgate.net |

| 3-(Benzo[b]thiophen-2-yl) derivative (Cmpd 33) | Formalin test (tonic pain) | Significant pain reduction in both phases | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl) derivative (Cmpd 33) | Oxaliplatin-induced neuropathy | Effective alleviation of allodynia | mdpi.com |

Anticancer Potential

Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, Apoptosis Induction)

Derivatives of this compound have been investigated for their anticancer potential, with research pointing towards multiple mechanisms of antiproliferative action. A primary mechanism involves the inhibition of key enzymes crucial for cancer cell proliferation and survival.

One notable target is tubulin. Certain pyridinyl-1H-1,2,3-triazolyldihydroisoxazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Molecular modeling studies suggest that these compounds occupy the colchicine (B1669291) binding domain of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis. nih.gov

Other enzymes implicated in the anticancer activity of related pyridine and pyrrolidine structures include various kinases. Pyridine-containing compounds have been identified as inhibitors of PIM-1 kinase, cyclin-dependent kinases (CDKs), VEGFR-2, and phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com For instance, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown high affinity for PI3Kγ, an enzyme involved in cellular growth and proliferation. mdpi.com Similarly, some pyridine-urea derivatives have demonstrated inhibitory activity against VEGFR-2, a key receptor tyrosine kinase in angiogenesis. mdpi.com Another target is the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, which has been moderately inhibited by a 3-Benzyloxy (17E)-pycolinilidene steroid derivative, explaining its antitumor potential against the MDA-MB-231 breast cancer cell line. nih.gov

The diverse substitution patterns on the pyrrolidine ring allow these molecules to regulate various targets, resulting in significant anti-proliferative activities. nih.gov The collective evidence suggests that the anticancer effects of these derivatives are not limited to a single pathway but rather involve a multi-targeted approach, including the disruption of the cytoskeleton via tubulin inhibition and the modulation of critical signaling pathways through kinase inhibition.

Structure-Activity Relationship Studies in Anticancer Agents

The antiproliferative activity of pyridine and pyrrolidine-2,5-dione derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies have identified key molecular features that enhance their anticancer efficacy. nih.gov

For pyridine derivatives, the presence and position of specific functional groups are critical. An analysis of various pyridine-derived compounds revealed that those containing nitrogen and oxygen atoms, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups, exhibited superior antiproliferative activity against several human cancer cell lines. mdpi.com For example, against the MCF7 breast cancer cell line, the introduction of one hydroxyl group significantly increased activity, and the presence of two hydroxyl groups led to a more substantial improvement. mdpi.com Similarly, against the A549 and MDA-MB-231 cell lines, the insertion of methoxy groups, particularly in combination with hydroxyl groups, markedly decreased IC50 values. mdpi.com

In the case of pyrrolidine-2,5-dione derivatives, modifications on both the N-1 and C-3 positions of the ring are important. The incorporation of different heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure has been shown to enhance anticancer activity against human A549 lung epithelial cells. mdpi.com For a series of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles, SAR studies optimized anti-tubulin and anticancer activity by including a dihydroisoxazole (B8533529) linker, a small substituent like chlorine on one side, and an aromatic group on the pyridine ring. nih.gov This strategic placement of substituents allows for effective interaction with biological targets, leading to potent cytotoxic effects. nih.govnih.gov The versatility of the pyrrolidine scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile for improved anticancer activity with potentially lower side effects. nih.gov

Preclinical In Vitro and In Vivo Anticancer Studies

The anticancer potential of this compound and related derivatives has been evaluated in a range of preclinical studies. In vitro assessments have demonstrated significant cytotoxic effects against various human cancer cell lines.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed promising activity against human A549 pulmonary epithelial cells. mdpi.com Pyridine-urea derivatives were evaluated against the MCF-7 breast cancer cell line, with two compounds, 8b and 8e, proving to be the most effective, exhibiting broad anti-proliferative activity against a full panel of cancer cell lines. mdpi.com Similarly, pyrazoline‐substituted pyrrolidine‐2,5‐dione hybrids displayed remarkable cytotoxic effects in MCF7 (breast) and HT29 (colon) cancer cells. researchgate.net One of the most active compounds from this series showed an IC50 value of 0.78 µM against MCF7 cells. researchgate.net

Other studies have explored different cancer types. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives were tested against triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines. nih.gov These compounds were particularly selective and effective against the prostate and melanoma cell lines, with EC50 values in the low micromolar range (2.5–20.2 µM). nih.gov A series of pyridine-containing estra-1,3,5(10)-triene derivatives was synthesized, and one compound showed excellent activity against the MDA-MB-231 cell line. nih.gov

In vivo studies, while less common, have provided further evidence of anticancer efficacy. A pyrazoline‐substituted pyrrolidine‐2,5‐dione hybrid was investigated for its in vivo antitumor effects. researchgate.net Additionally, a mouse xenograft study using a thieno[2,3-b]pyridine (B153569) derivative showed encouraging results with a reduction in tumor size, although it did not reach statistical significance. rsc.org These preclinical findings highlight the promise of pyrrolidine-2,5-dione derivatives as a scaffold for developing novel anticancer agents.

| Compound Series | Cancer Cell Line | Activity (IC50/EC50/GI50) | Reference |

|---|---|---|---|

| Pyrazoline‐substituted pyrrolidine‐2,5‐dione | MCF7 (Breast) | 0.78 µM | researchgate.net |

| Pyrazoline‐substituted pyrrolidine‐2,5‐dione | HT29 (Colon) | 0.92 µM | researchgate.net |

| Thieno[2,3-b]pyridine derivative 9a | MB-MDA-435 (Melanoma) | 70 nM | rsc.org |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM | nih.gov |

| Pyridine-urea derivative 8e | VEGFR-2 Inhibition | 3.93 µM | mdpi.com |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Reduced viability to 28.0% | mdpi.com |

Other Investigated Biological Activities

Beyond their anti-inflammatory, antinociceptive, and anticancer properties, derivatives of the pyrrolidine-2,5-dione scaffold have been explored for a variety of other biological activities. The versatility of this heterocyclic ring system makes it a privileged structure in medicinal chemistry. nih.gov

One of the most significant other activities reported for these compounds is anticonvulsant action. Numerous studies have synthesized and screened pyrrolidine-2,5-dione derivatives for their ability to counteract seizures. nih.gov For example, a series of hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene (B33073) rings were evaluated in animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests, where they showed potent anticonvulsant effects. nih.gov SAR analysis has revealed that substituents at the N-1 and C-3 positions of the pyrrolidine-2,5-dione ring are key determinants of anticonvulsant efficacy. nih.gov

Additionally, certain pyrrolidine-2,5-dione derivatives have been investigated for their antimicrobial properties. One study reported the synthesis of several derivatives and evaluated their biological activity against various bacterial strains. The results indicated that some of the synthesized compounds were effective in reducing the growth of Gram-negative bacteria. researchgate.net This suggests a potential application for this chemical class in developing new antibacterial agents.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) has been identified as a therapeutic target for several conditions, including cancer metastasis, HIV, and autoimmune diseases. nih.gov The interaction between CXCR4 and its natural ligand, CXCL12, initiates signaling pathways involved in cell proliferation, survival, and chemotaxis. nih.gov Consequently, the development of small-molecule inhibitors of this receptor is an active area of research. nih.gov

Research into CXCR4 antagonists has included the synthesis and evaluation of various pyridine derivatives. nih.gov In one study, a series of 2,6-disubstituted pyridine compounds were synthesized and assessed for their potential to inhibit CXCR4. nih.gov The activity of these compounds was evaluated through an affinity binding assay and a cell invasion inhibition assay. nih.gov Two specific derivatives were identified as hit compounds, demonstrating an ability to inhibit cell invasion by at least 50% and showing an effective concentration of less than 100 nM in the binding affinity assay. nih.gov While these findings highlight the potential of the pyridine moiety as a core component of CXCR4 antagonists, specific research focusing on derivatives of this compound for this activity has not been detailed in the available literature.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. researchgate.net The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. researchgate.net The pyrrolidine scaffold is a key structural feature in several known DPP-IV inhibitors. researchgate.net

Various studies have explored pyrrolidine analogues for DPP-IV inhibitory activity. For instance, a novel series of 3-amino-4-substituted pyrrolidine derivatives were developed as potent DPP-IV inhibitors. researchgate.net Another study identified 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine as a DPP-IV inhibitor with an IC₅₀ value of 3.73 μM. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) analyses have been conducted on datasets of pyrrolidine analogs to understand the structural requirements for potent DPP-IV inhibition. researchgate.net These investigations underscore the importance of the pyrrolidine ring in designing DPP-IV inhibitors, though specific data on the inhibitory activity of this compound derivatives is not extensively documented.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic approach for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govmdpi.com The succinimide (pyrrolidine-2,5-dione) core has been investigated as a scaffold for developing new AChE inhibitors. nih.gov

Studies have been conducted to evaluate the effect of succinimide derivatives on acetylcholinesterase activity. nih.gov Kinetic investigations of the enzyme in the presence of these derivatives have been used to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the maximum rate (Vmax), the inhibition constant (Ki), and the Michaelis-Menten constant (Km). nih.gov The results from these studies indicated that the tested succinimide derivatives function as competitive inhibitors of acetylcholinesterase. nih.gov This molecular mechanism involves the inhibitor competing with the native substrate, acetylcholine, for binding to the active site of the enzyme. nih.gov Computational analyses, including docking studies, have been performed to determine the binding energy of these derivatives within the enzyme's active site, corroborating the kinetic findings. nih.gov

Human Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.net The pyrrolidine-2,5-dione scaffold has been identified as a promising framework for the development of potent hCA inhibitors. researchgate.net

A series of 3-chloro-1-aryl pyrrolidine-2,5-diones were synthesized and evaluated for their inhibitory activity against two physiologically significant isoforms, hCA I and hCA II. researchgate.net The study revealed that these derivatives strongly inhibited both isoenzymes, with inhibition constants (Ki) in the low nanomolar range. researchgate.net This potent inhibition suggests that the 3-chloro-pyrrolidine-2,5-dione core effectively interacts with the active site of the carbonic anhydrase enzymes. researchgate.net

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) Range (nM) |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | hCA I | 23.27–36.83 |

| 3-chloro-1-aryl pyrrolidine-2,5-diones | hCA II | 10.64–31.86 |

Table 1: Inhibitory activity of 3-chloro-1-aryl pyrrolidine-2,5-dione derivatives against human carbonic anhydrase isoforms I and II. Data sourced from researchgate.net.

Mosquito Larvicidal Activity

The control of mosquito populations is critical for preventing the transmission of vector-borne diseases. nih.gov One major strategy is the use of larvicides to target mosquitoes in their immature aquatic stage. nih.gov Research into novel and effective larvicides has included the investigation of various heterocyclic compounds, including derivatives of pyrrolidine-2,4-dione (B1332186), a close structural analog of the this compound core. nih.gov

A study evaluated a series of synthesized pyrrolidine-2,4-dione derivatives for their larvicidal activity against the second instar larvae of Culex quinquefasciatus. nih.gov Several compounds demonstrated significant activity, with two derivatives in particular showing potency comparable to the commercial insecticide permethrin. nih.gov Molecular docking studies suggested that these compounds may exert their effect by interacting with the mosquito odorant binding protein (PDB ID: 3OGN), showing a lower binding affinity (higher binding energy) than the standard control. nih.gov

| Compound | LD₅₀ (µg/mL) against Culex quinquefasciatus |

| 1e (N-(1-(2,4-dioxopyrrolidin-3-yl)-3-phenylallyl)acetamide) | 26.06 |

| 1f | 26.89 |

| Permethrin (Standard) | 26.14 |

Table 2: Larvicidal activity of select pyrrolidine-2,4-dione derivatives compared to permethrin. Data sourced from nih.gov.

Computational and Biophysical Characterization of 1 Pyridin 3 Yl Pyrrolidine 2,5 Dione and Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is an essential tool in structure-based drug design, providing insights into the binding modes and affinities of ligands with their target proteins.

Molecular docking studies on derivatives of 1-(Pyridin-3-yl)pyrrolidine-2,5-dione have been instrumental in identifying and optimizing their interactions with biological targets. For instance, in the development of novel inhibitors for Tumor Necrosis Factor-alpha (TNF-α), a key mediator in autoimmune diseases, derivatives of this scaffold have been investigated. researchgate.netnih.gov Docking analyses revealed that these compounds can fit into the TNF-α active site, forming specific, stabilizing interactions with key amino acid residues.

These interactions typically include:

Hydrogen Bonds: The carbonyl groups of the pyrrolidine-2,5-dione ring and the nitrogen atom of the pyridine (B92270) ring are potential hydrogen bond acceptors, forming connections with donor residues in the protein's binding pocket.

Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the target protein, contributing significantly to binding affinity.

Van der Waals Forces: General electrostatic and van der Waals forces further stabilize the ligand within the binding site.

One study identified a promising pyrrolidine-2,5-dione derivative, designated as compound 10, which directly binds to TNF-α. nih.gov This binding effectively blocks the activation of signaling pathways triggered by TNF-α, such as the caspase and NF-κB pathways, representing a potential strategy for treating autoimmune diseases. researchgate.netnih.gov The crystal structure of this compound itself shows a dihedral angle of 64.58 (12)° between the pyridine and pyrrolidine (B122466) rings, a conformation that influences how it and its derivatives can be accommodated within a protein's binding site. nih.govnih.gov

| Interaction Type | Participating Moieties on Ligand | Potential Interacting Residues on Target | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl groups (C=O), Pyridine Nitrogen (N) | Serine, Threonine, Aspartate, Glutamate, Lysine | Provides specificity and directionality to binding |

| Hydrophobic Interactions | Pyridine Ring, Phenyl Substituents | Leucine, Valine, Phenylalanine, Tryptophan | Contributes to overall binding affinity |

| π-π Stacking | Pyridine Ring, Phenyl Substituents | Tyrosine, Phenylalanine, Tryptophan, Histidine | Stabilizes the complex through aromatic ring interactions |

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Conversely, a technique known as reverse docking or virtual target screening can be employed to identify potential protein targets for a specific compound. researchgate.netaimspress.com This approach computationally "docks" a single molecule, such as this compound, against a vast database of 3D protein structures. als-journal.com

By scoring the interactions between the compound and each protein, this method can generate a ranked list of potential biological targets. researchgate.net This is particularly valuable for:

Identifying Novel Therapeutic Applications: It can uncover new, previously unknown targets for an existing molecule, a process known as drug repurposing.

Predicting Off-Target Effects: By identifying unintended binding partners, virtual screening can help predict potential side effects or toxicity early in the drug development process.

For a scaffold like pyrrolidine-2,5-dione, which is known to be biologically active, virtual screening could reveal its potential to modulate various targets beyond its initial intended use, thereby expanding its therapeutic possibilities. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

The electronic character of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. emerginginvestigators.org

Large HOMO-LUMO Gap: Implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org

Small HOMO-LUMO Gap: Suggests the molecule is more reactive and can be more easily polarized.

In drug design, the HOMO-LUMO gap can indicate a molecule's ability to interact with a biological target and participate in charge-transfer interactions. emerginginvestigators.org For instance, computational studies on related pyridinyl compounds have correlated the HOMO-LUMO energy gap with the electronic properties of substituents, which in turn influences the molecule's photophysical and biological characteristics. nih.govresearchgate.net DFT calculations on similar heterocyclic structures have shown that these energy gaps are crucial for predicting molecular interactions and reactivity. researchgate.net

| Orbital/Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability to donate an electron; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.com Quantum chemical studies have been performed to elucidate the synthesis mechanism of pyrrolidinedione derivatives, providing detailed information on transition states and energy barriers that are difficult to obtain experimentally. nih.govresearchgate.net

One such study investigated the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), a process involving several key stages: Michael addition, a Nef-type rearrangement, and cyclization. nih.govresearchgate.net The calculations revealed the energy barriers for each critical step of the reaction.

The key findings from the computational analysis include:

The initial Michael addition of deprotonated nitromethane to coumarin has a relatively low energy barrier. nih.gov

A subsequent proton transfer step has a significantly higher energy barrier, indicating it is a more difficult transformation. researchgate.net

The migration of an oxygen atom during the Nef-type rearrangement is facilitated by the presence of a water molecule, which lowers the energy barrier. nih.gov

The final cyclization to form the pyrrolidine ring proceeds with a very low energy barrier, but it requires a preceding tautomerization step that itself has a high energy barrier. nih.gov

These computational insights are invaluable for optimizing reaction conditions to improve the yield and efficiency of synthesizing complex molecules like derivatives of this compound. zenodo.org

| Reaction Stage | Process Description | Calculated Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin | 21.7 |

| Proton Transfer | Tautomerization of the nitromethyl group | 197.8 |

| Nef-type Rearrangement | Oxygen migration (water-assisted) | 142.4 |

| Tautomerization | Pre-cyclization tautomerization | 178.4 |

| Cyclization | Final ring formation | 11.9 |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the 3D structural knowledge of the biological target. researchgate.net By understanding how a ligand interacts with its target at the atomic level, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties.

The development of pyrrolidine-2,5-dione derivatives as TNF-α inhibitors serves as an excellent example of SBDD. researchgate.netnih.gov The process typically follows these steps:

Target Identification and Validation: TNF-α is identified as a valid target for autoimmune diseases.

Structural Determination: The 3D structure of TNF-α, often in complex with an initial inhibitor (a "hit" or "lead" compound), is determined using techniques like X-ray crystallography.

Analysis of Binding Site: The binding pocket is analyzed to identify key interaction points.

Rational Design: New derivatives of the lead compound, such as this compound, are designed to optimize interactions with the target. This might involve adding functional groups to form new hydrogen bonds, increasing hydrophobicity to enhance binding, or altering the scaffold to improve the fit within the binding site.

Synthesis and Biological Evaluation: The newly designed compounds are synthesized and tested for their biological activity (e.g., their ability to inhibit TNF-α).

In Silico Prediction of Metabolic Fate

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. In silico models provide a valuable, high-throughput approach to predict the metabolic pathways of novel chemical entities, such as this compound, in the early stages of drug discovery. nih.gov These computational methods leverage extensive databases of known metabolic transformations and sophisticated algorithms to identify potential sites of metabolism (SOMs) and the resulting metabolites. nih.govnih.gov The primary enzymes responsible for the phase I metabolism of a vast number of drugs are the Cytochrome P450 (CYP) superfamily. nih.govmdpi.com Consequently, predicting the interaction of a compound with various CYP isoforms is a cornerstone of in silico metabolic profiling.

For this compound, several metabolic transformations can be anticipated based on its chemical structure, which features a pyridine ring and a pyrrolidine-2,5-dione moiety. The primary metabolic reactions are expected to be mediated by CYP enzymes and will likely involve oxidation and hydroxylation at various positions on the molecule.

The probable sites of metabolism on this compound are the pyridine ring, the pyrrolidine-2,5-dione ring, and the aliphatic carbons of the pyrrolidine ring. A summary of the predicted metabolic reactions for this compound is presented in the table below.

| Metabolic Reaction | Predicted Site of Metabolism | Anticipated Metabolite | CYP Isoforms Potentially Involved |

|---|---|---|---|

| Aromatic Hydroxylation | Pyridine Ring (C2, C4, C5, C6 positions) | Hydroxypyridinyl-pyrrolidine-2,5-dione | CYP2D6, CYP3A4, CYP2C9 |

| N-Oxidation | Pyridine Ring Nitrogen | 1-(1-oxido-pyridin-1-ium-3-yl)pyrrolidine-2,5-dione | CYP3A4, Flavin-containing monooxygenases (FMOs) |

| Aliphatic Hydroxylation | Pyrrolidine Ring (C3, C4 positions) | Hydroxy-pyrrolidine-2,5-dione derivative | CYP3A4, CYP2D6, CYP2C19 |

| Hydrolytic Cleavage | Pyrrolidine-2,5-dione Ring (amide bonds) | Succinic acid and 3-aminopyridine (B143674) derivatives | Amidases/Hydrolases |

A more detailed breakdown of the probable metabolic pathways for this compound is provided below, outlining the enzymatic reactions and the likely resulting metabolites.

Predicted Phase I Metabolic Pathways

Phase I metabolism typically introduces or exposes functional groups, preparing the compound for subsequent phase II conjugation reactions. For this compound, the following Phase I transformations are predicted:

Aromatic Hydroxylation: The pyridine ring is a likely site for hydroxylation. The positions ortho, meta, and para to the nitrogen atom are all susceptible to enzymatic attack by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4. pensoft.net This would result in the formation of various isomeric hydroxypyridinyl derivatives.

N-Oxidation: The nitrogen atom of the pyridine ring is a potential site for N-oxidation, a common metabolic pathway for heterocyclic aromatic compounds. This reaction is often catalyzed by CYP3A4 or flavin-containing monooxygenases (FMOs).

Aliphatic Hydroxylation: The saturated carbon atoms of the pyrrolidine-2,5-dione ring are also potential sites of metabolism. Hydroxylation at the C3 or C4 positions would introduce a hydroxyl group, increasing the polarity of the molecule. CYP3A4, CYP2D6, and CYP2C19 are known to catalyze such reactions. nih.gov

Hydrolytic Cleavage: The amide bonds within the pyrrolidine-2,5-dione ring may be susceptible to hydrolytic cleavage by amidases or other hydrolases. This would lead to the opening of the ring and the formation of a dicarboxylic acid derivative, which could be further metabolized.

The following table summarizes the predicted major Phase I metabolites of this compound.

| Metabolite ID | Metabolite Name | Metabolic Reaction | Predicted Site of Metabolism |

|---|---|---|---|

| M1 | 1-(2-hydroxypyridin-5-yl)pyrrolidine-2,5-dione | Aromatic Hydroxylation | Pyridine Ring (C2) |